molecular formula C17H21NO3S2 B2539258 2-Cyclopentylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide CAS No. 2379983-77-2

2-Cyclopentylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide

Cat. No. B2539258
CAS RN: 2379983-77-2
M. Wt: 351.48
InChI Key: LFJVAMYIJKPCKW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopentyl group (a cyclical alkane), a sulfanyl group (an organosulfur group), a furan ring (a heterocyclic compound), a thiophene ring (another heterocyclic compound), and an acetamide group (a functional group derived from acetic acid). These groups could contribute to the compound’s reactivity, stability, and potential applications .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve reactions that form the various functional groups. For instance, the formation of the thiophene ring could involve a Paal-Knorr synthesis or a Gewald reaction . The formation of the acetamide group could involve a reaction between an acyl chloride and ammonia or a primary amine .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the aromaticity of the furan and thiophene rings, which could contribute to its stability. The presence of the sulfanyl group could also influence the compound’s polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of the polar sulfanyl and acetamide groups could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s intended for use as a drug, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be assessed through experimental studies .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications, such as in the development of new drugs or materials, could also be explored .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c19-14(9-18-17(20)11-22-13-4-1-2-5-13)16-8-12(10-23-16)15-6-3-7-21-15/h3,6-8,10,13-14,19H,1-2,4-5,9,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJVAMYIJKPCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide

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